

Guanfu base A CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Guanfu base A

Cat. No.: B1236759

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An In-depth Technical Guide to Guanfu Base A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A (GFA) is a diterpenoid alkaloid first isolated from the traditional Chinese medicinal plant *Aconitum coreanum*. It has garnered significant interest in the scientific community for its pronounced antiarrhythmic properties. This technical guide provides a comprehensive overview of the chemical and pharmacological characteristics of **Guanfu base A**, with a focus on its interactions with key physiological targets. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, providing detailed experimental protocols, quantitative data, and mechanistic insights into its mode of action.

Chemical and Physical Properties

Guanfu base A is a complex diterpenoid alkaloid. It is available for research purposes in its free base form and as a hydrochloride salt, each with distinct properties.

Property	Guanfu Base A (Free Base)	Guanfu Base A Hydrochloride
CAS Number	1394-48-5[1]	618094-85-2[2]
Molecular Formula	C ₂₄ H ₃₁ NO ₆ [3]	C ₂₄ H ₃₂ ClNO ₆ [2]
Molecular Weight	429.51 g/mol [4]	465.97 g/mol

Pharmacological Profile

Guanfu base A exhibits a multi-target pharmacological profile, with its primary activities centered on the inhibition of the cytochrome P450 enzyme CYP2D6 and the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Inhibition of Cytochrome P450 2D6 (CYP2D6)

Guanfu base A is a potent, noncompetitive inhibitor of human CYP2D6, an enzyme responsible for the metabolism of approximately 25% of clinically used drugs. This inhibitory action suggests a high potential for drug-drug interactions when GFA is co-administered with CYP2D6 substrates.

Parameter	Value	Species/System	Substrate	Reference
Ki	1.20 ± 0.33 μM	Human Liver Microsomes (HLMs)	Dextromethorphan	
Ki	0.37 ± 0.16 μM	Recombinant Human CYP2D6 (rCYP2D6)	(+)-Bufuralol	
Ki	0.38 ± 0.12 μM	Monkey Liver Microsomes	Dextromethorphan	
Ki	2.4 ± 1.3 μM	Dog Liver Microsomes	Dextromethorphan	
IC ₅₀	~0.46 μM	Human Liver Microsomes (HLMs)	Dextromethorphan (5 μM)	
IC ₅₀	0.12 μM	Recombinant Human CYP2D6 (rCYP2D6)	Bufuralol (5 μM)	

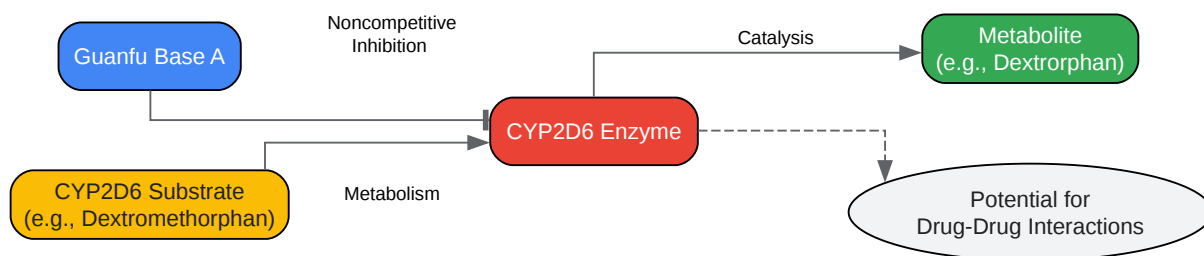
Blockade of the hERG Potassium Channel

Guanfu base A also functions as an inhibitor of the hERG potassium channel, which is crucial for cardiac repolarization. Blockade of this channel can lead to a prolongation of the QT interval, a major consideration in cardiac safety assessment.

Parameter	Value	Cell Line	Reference
IC ₅₀	1.64 mM	HEK293 cells	

Signaling and Mechanistic Pathways

The primary mechanisms of action of **Guanfu base A** involve direct molecular interactions with CYP2D6 and the hERG channel.



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Guanfu Base A's inhibition of CYP2D6 metabolism.



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Mechanism of hERG channel blockade by **Guanfu Base A**.

Experimental Protocols

CYP2D6 Inhibition Assay in Human Liver Microsomes

This protocol outlines a typical in vitro experiment to determine the inhibitory potential of **Guanfu base A** on CYP2D6 activity using dextromethorphan as a probe substrate.

Materials:

- Human Liver Microsomes (HLMs)
- **Guanfu base A**
- Dextromethorphan
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

- Potassium phosphate buffer (pH 7.4)
- Acetonitrile
- Formic acid
- Internal standard (e.g., a structurally similar compound not metabolized by CYP2D6)
- HPLC-MS/MS system

Procedure:

- Prepare a stock solution of **Guanfu base A** in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate HLMS (final concentration, e.g., 0.2 mg/mL) with varying concentrations of **Guanfu base A** in potassium phosphate buffer at 37°C for a specified time (e.g., 15 minutes).
- Initiate the metabolic reaction by adding a solution containing dextromethorphan (at a concentration close to its K_m for CYP2D6, e.g., 5 μ M) and the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
- Centrifuge the samples to pellet the protein.
- Transfer the supernatant to an HPLC vial for analysis.
- Analyze the formation of the metabolite (dextromethorphan) using a validated HPLC-MS/MS method.
- Calculate the rate of metabolite formation and determine the IC_{50} value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition

This protocol describes the measurement of hERG channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel) to assess inhibition by **Guanfu base A**.

Materials:

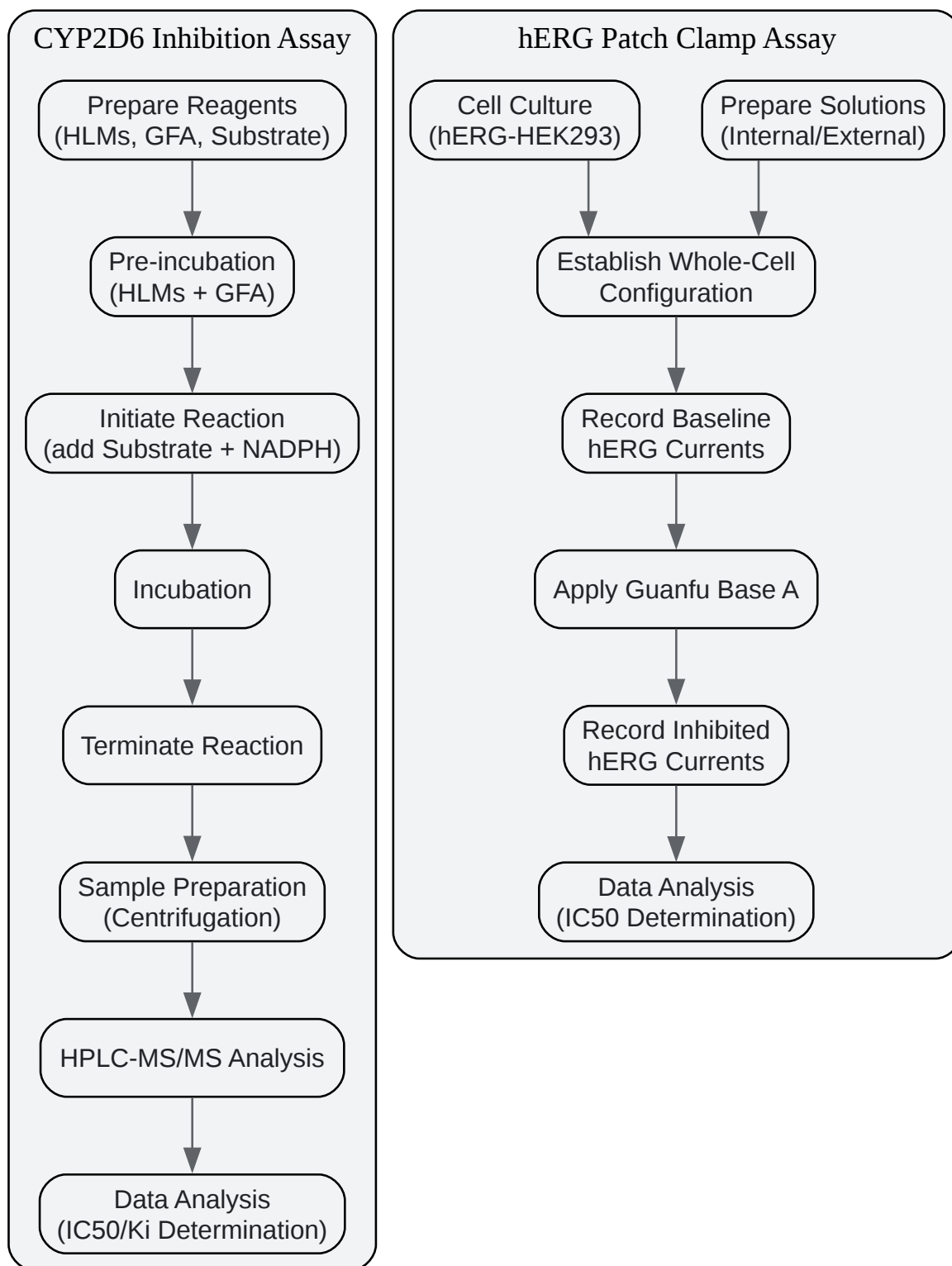
- HEK293 cells stably expressing the hERG channel
- External (bath) solution (in mM): e.g., 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
- **Guanfu base A** stock solution
- Patch clamp amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication

Procedure:

- Culture the hERG-expressing HEK293 cells on glass coverslips.
- Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.

- Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
- Record baseline hERG currents.
- Perfuse the cell with the external solution containing various concentrations of **Guanfu base A** and record the currents at steady-state inhibition.
- Measure the amplitude of the tail current in the absence and presence of the compound.
- Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

Experimental Workflow Visualization



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Workflow for assessing **Guanfu Base A**'s activity.

Conclusion

Guanfu base A is a pharmacologically active molecule with significant potential as an antiarrhythmic agent. However, its potent inhibitory effects on CYP2D6 and the hERG channel necessitate careful consideration of drug-drug interactions and cardiac safety. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications and safety profile of this compound. A thorough understanding of its mechanisms of action is paramount for its potential translation into clinical practice.

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- To cite this document: BenchChem. [Guanfu base A CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236759#guanfu-base-a-cas-number-and-molecular-weight]

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